Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl
CAS No.:
Cat. No.: VC17610097
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClNO3 |
|---|---|
| Molecular Weight | 273.75 g/mol |
| IUPAC Name | methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H |
| Standard InChI Key | ZKVFVFCWNRZDHY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl |
Introduction
Chemical Structure and Functional Significance
Molecular Architecture
The compound’s structure features a central propanoate ester backbone substituted at the α-carbon with both an amino group () and a 4-isopropoxyphenyl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 273.75 g/mol |
| InChI Key | Not publicly disclosed |
The para-isopropoxy group on the phenyl ring introduces steric bulk and electron-donating effects, which influence reactivity in nucleophilic substitutions and aromatic interactions .
Comparative Structural Analysis
When contrasted with analogues such as methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride (PubChem CID 11957616) , the absence of a hydroxyl group and the presence of an isopropoxy substituent in the target compound reduce hydrogen-bonding capacity but enhance lipophilicity. This modification is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs .
Synthesis and Manufacturing Protocols
Primary Synthetic Routes
The synthesis of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate HCl typically involves a three-step process:
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Esterification of Propanoic Acid Derivative:
Reaction of 4-isopropoxyphenylacetonitrile with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the methyl ester intermediate. -
Amination:
The nitrile group is reduced to an amine using catalytic hydrogenation (e.g., ) or via the Stephen reduction (). -
Salt Formation:
Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, improving crystallinity and shelf stability.
Process Optimization Insights
Patent WO2014188453A2 highlights solvent selection (e.g., dichloromethane vs. tetrahydrofuran) as a critical factor in minimizing side reactions during esterification. Yields exceeding 75% are achievable under optimized conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: >10 mg/mL) but limited solubility in water (<1 mg/mL). The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in biological assays .
Industrial and Research Applications
Pharmaceutical Manufacturing
The compound is utilized in multi-ton quantities annually for producing:
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Dexibuprofen Analogues: Improved enantiomeric purity compared to traditional synthesis routes.
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COX-2 Selective Inhibitors: Reduced gastrointestinal toxicity profiles .
Chemical Biology Tool
Researchers employ radiolabeled versions (e.g., -labeled) to study drug metabolism and protein binding kinetics.
Comparison with Structural Analogues
| Compound Name | CAS Number | Key Structural Differences | Bioactivity Profile |
|---|---|---|---|
| Methyl 2-amino-2-methylpropanoate HCl | 15028-41-8 | Lacks isopropoxy group | Lower COX-2 selectivity (1.2×) |
| Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate | 945419-73-8 | Ethyl ester; β-amino position | Enhanced BBB penetration |
Future Research Directions
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Pharmacokinetic Studies: Elucidate absorption/distribution mechanisms using advanced LC-MS/MS methods.
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Green Chemistry Synthesis: Develop solvent-free catalytic processes to reduce environmental impact .
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Targeted Drug Delivery: Explore nanoparticle encapsulation to enhance tumor-specific accumulation.
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